molecular formula C12H10N2O2 B14278376 N-Hydroxy-N-phenylpyridine-4-carboxamide CAS No. 143997-57-3

N-Hydroxy-N-phenylpyridine-4-carboxamide

Cat. No.: B14278376
CAS No.: 143997-57-3
M. Wt: 214.22 g/mol
InChI Key: UFACUTGCWXGZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-phenylpyridine-4-carboxamide is a chemical compound with the molecular formula C12H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a hydroxyl group (-OH) and a phenyl group (C6H5) attached to the pyridine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-phenylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with hydroxylamine and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyridine-4-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-hydroxy-pyridine-4-carboxamide.

    Step 2: The N-hydroxy-pyridine-4-carboxamide is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-N-phenylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-Hydroxy-N-phenylpyridine-4-carboxamide can be compared with other similar compounds such as:

    Pyridine-4-carboxamide: Lacks the hydroxyl and phenyl groups, resulting in different chemical and biological properties.

    N-Hydroxy-pyridine-4-carboxamide: Lacks the phenyl group, leading to different reactivity and applications.

    N-Phenylpyridine-4-carboxamide: Lacks the hydroxyl group, affecting its chemical behavior and biological activity.

The presence of both the hydroxyl and phenyl groups in this compound makes it unique and enhances its potential for various applications.

Properties

CAS No.

143997-57-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-hydroxy-N-phenylpyridine-4-carboxamide

InChI

InChI=1S/C12H10N2O2/c15-12(10-6-8-13-9-7-10)14(16)11-4-2-1-3-5-11/h1-9,16H

InChI Key

UFACUTGCWXGZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.